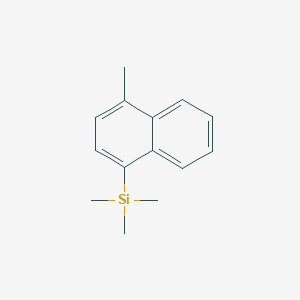
Trimethyl(4-methyl-1-naphthyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(4-methyl-1-naphthyl)silane is an organosilicon compound with the molecular formula C13H16Si. It is a derivative of naphthalene, where a trimethylsilyl group is attached to the 4-methyl position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(4-methyl-1-naphthyl)silane typically involves the reaction of 4-methyl-1-naphthylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction proceeds as follows: [ \text{4-Methyl-1-naphthylmagnesium bromide} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{Magnesium bromide chloride} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and precise control of temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Trimethyl(4-methyl-1-naphthyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can participate in reduction reactions, often using hydride donors.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while reduction can produce silane derivatives .
Scientific Research Applications
Trimethyl(4-methyl-1-naphthyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the study of silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism by which Trimethyl(4-methyl-1-naphthyl)silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen and fluorine, making it a useful reagent in organic synthesis. The compound can also act as a radical donor in certain reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Trimethylsilane: A simpler compound with the formula (CH3)3SiH, used in similar applications but with different reactivity.
Triethylsilane: Another related compound, (C2H5)3SiH, which is a liquid at room temperature and used as a reducing agent.
Tris(trimethylsilyl)silane: A more complex compound used as a radical-based reducing agent in organic synthesis.
Uniqueness: Trimethyl(4-methyl-1-naphthyl)silane is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specialized applications where the aromatic ring structure is advantageous .
Properties
Molecular Formula |
C14H18Si |
|---|---|
Molecular Weight |
214.38 g/mol |
IUPAC Name |
trimethyl-(4-methylnaphthalen-1-yl)silane |
InChI |
InChI=1S/C14H18Si/c1-11-9-10-14(15(2,3)4)13-8-6-5-7-12(11)13/h5-10H,1-4H3 |
InChI Key |
OKGITEGPJXMOEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


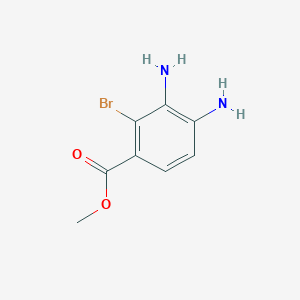
![1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione](/img/structure/B13700263.png)

![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)

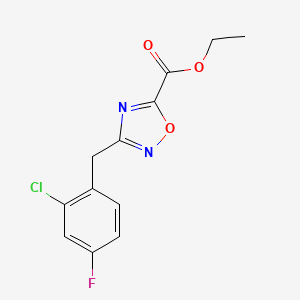
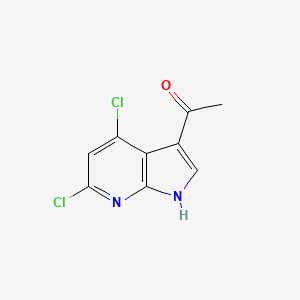
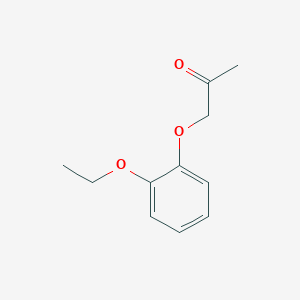
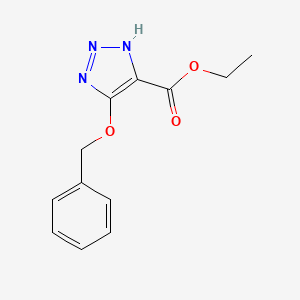
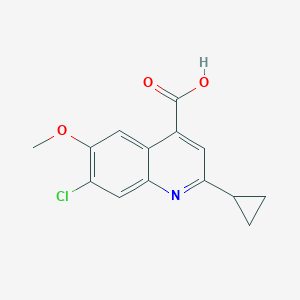
![5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester](/img/structure/B13700313.png)
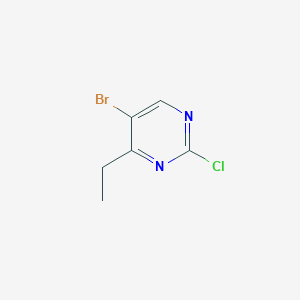
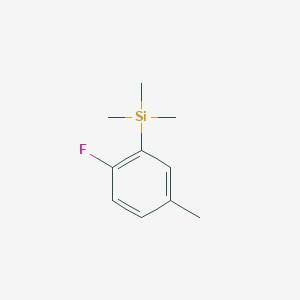
![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)
